5-Bromobenzothiazole-2-carboxylic acid
Overview
Description
5-Bromobenzothiazole-2-carboxylic acid is an organic compound that has gained significant attention in various fields of research and industry. It is also known as methyl 5-bromo-1,3-benzothiazole-2-carboxylate . The compound has a molecular weight of 258.09 g/mol.
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C8H4BrNO2S . The InChI code for the compound is 1S/C8H4BrNO2S/c9-4-1-2-6-5(3-4)10-7 .
Physical and Chemical Properties Analysis
The physical form of this compound is a solid . It is stored in an inert atmosphere, under -20C .
Scientific Research Applications
Biochemical Applications
5-Bromobenzothiazole-2-carboxylic acid and its derivatives show promise in biochemical applications. For example, a study by Ellman (1959) highlighted the use of a water-soluble aromatic disulfide for determining sulfhydryl groups in biological materials, implying potential relevance in biochemical assays and research involving compounds like this compound Ellman, 1959.
Synthesis and Biological Activity
The chemical structure of this compound lends itself to various biological activities. Chavan and Pai (2007) synthesized derivatives that exhibited significant antibacterial activity against multiple microorganisms, highlighting the compound's potential in antimicrobial research Chavan & Pai, 2007.
Anti-inflammatory and Cytotoxic Properties
Thakral et al. (2022) designed and synthesized derivatives of halogenated phenyl benzoxazole carboxylic acids, including compounds similar to this compound. These compounds were evaluated for anti-inflammatory activity and cytotoxicity, revealing potential applications in medical research Thakral et al., 2022.
Anticancer Applications
Benzothiazole derivatives have been explored for their anticancer properties. Osmaniye et al. (2018) synthesized new benzothiazole acylhydrazone derivatives and evaluated their potential anticancer activity, offering insights into the therapeutic applications of compounds like this compound Osmaniye et al., 2018.
Corrosion Inhibition
The compound and its derivatives have been studied for their corrosion inhibition properties. Otieno-Alego et al. (1999) investigated the inhibitive effect of carboxybenzotriazole on copper corrosion, suggesting potential industrial applications in protecting metals against corrosion Otieno-Alego et al., 1999.
Future Directions
Mechanism of Action
Target of Action
5-Bromobenzothiazole-2-carboxylic acid, like other benzothiazole derivatives, has been found to have significant biological activity Benzothiazole derivatives have been found to inhibit the dpre1 enzyme, which is crucial in the biosynthesis of arabinogalactan, an essential component of the cell wall of mycobacterium tuberculosis .
Mode of Action
For instance, they can inhibit the activity of enzymes, disrupt cell wall synthesis, or interfere with other cellular processes
Biochemical Pathways
Given the known targets of benzothiazole derivatives, it can be inferred that this compound may affect the pathways related to cell wall synthesis in mycobacterium tuberculosis . The downstream effects of this disruption could include impaired cell growth and viability.
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Given the known effects of benzothiazole derivatives, it can be inferred that this compound may lead to impaired cell growth and viability in mycobacterium tuberculosis .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of a compound .
Properties
IUPAC Name |
5-bromo-1,3-benzothiazole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNO2S/c9-4-1-2-6-5(3-4)10-7(13-6)8(11)12/h1-3H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCGXSIAWVAKJGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)N=C(S2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801284192 | |
Record name | 5-Bromo-2-benzothiazolecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801284192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187928-52-4 | |
Record name | 5-Bromo-2-benzothiazolecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187928-52-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2-benzothiazolecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801284192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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